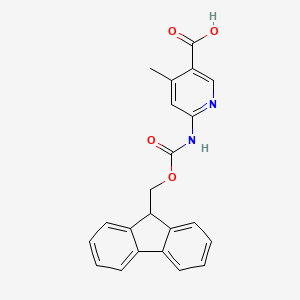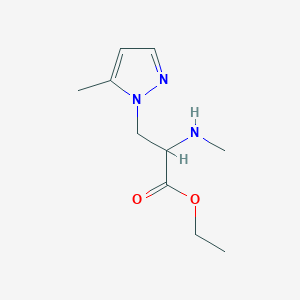
Ethyl 3-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate, also known by its chemical structure, is a compound with the following properties:
Molecular Formula: CHNO
Molecular Weight: 182.22 g/mol
This compound belongs to the class of pyrazole derivatives and exhibits interesting biological activities.
Métodos De Preparación
Synthetic Routes:: Several synthetic routes exist for the preparation of Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate. One common method involves the reaction of 5-methylpyrazole with ethyl 3-bromo-2-(methylamino)propanoate. The bromine atom is replaced by the pyrazole ring, resulting in the desired product.
Reaction Conditions::- Reactants: 5-methylpyrazole, ethyl 3-bromo-2-(methylamino)propanoate
- Solvent: Organic solvent (e.g., dichloromethane)
- Catalyst: Base (e.g., sodium hydroxide)
- Temperature: Room temperature
- Workup: Filtration, solvent evaporation
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing.
Análisis De Reacciones Químicas
Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate can undergo various chemical reactions:
Substitution Reactions: The ester group can be hydrolyzed to form the corresponding carboxylic acid or converted to other functional groups.
Reduction Reactions: Reduction of the carbonyl group can yield the alcohol derivative.
Oxidation Reactions: Oxidation of the alcohol group can lead to the corresponding aldehyde or carboxylic acid.
Common reagents and conditions depend on the specific transformation.
Aplicaciones Científicas De Investigación
This compound finds applications in:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and biological activities.
Biological Studies: It may act as a ligand for specific receptors or enzymes.
Industry: Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate could serve as a building block for other compounds.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting signaling pathways or enzymatic processes.
Comparación Con Compuestos Similares
While there are no direct analogs, similar pyrazole derivatives exist, such as 5-methylpyrazole and other esters. the unique combination of the methylamino group and the pyrazole ring sets Ethyl 3-(5-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoate apart.
Propiedades
Fórmula molecular |
C10H17N3O2 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
ethyl 2-(methylamino)-3-(5-methylpyrazol-1-yl)propanoate |
InChI |
InChI=1S/C10H17N3O2/c1-4-15-10(14)9(11-3)7-13-8(2)5-6-12-13/h5-6,9,11H,4,7H2,1-3H3 |
Clave InChI |
HBGAEOFHOMRBRO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(CN1C(=CC=N1)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
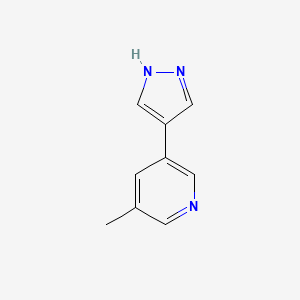
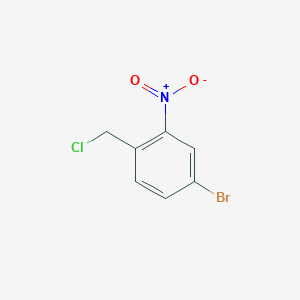
![6,6-Dimethylspiro[3.4]octan-2-ol](/img/structure/B13542644.png)
![2-[3-(1-aminoethyl)phenoxy]-N-ethylacetamidehydrochloride](/img/structure/B13542652.png)
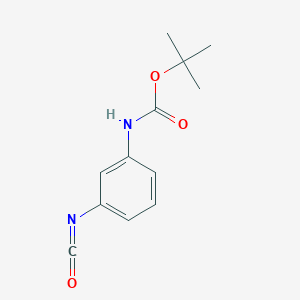

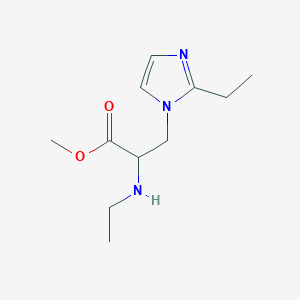
![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)

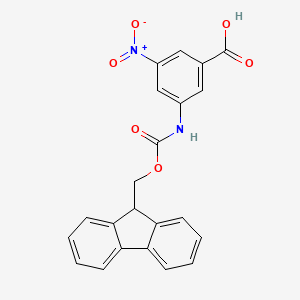
![rac-(1R,2S,3S,6R,7S)-tricyclo[5.2.1.0,2,6]dec-8-en-3-ol](/img/structure/B13542701.png)
